molecular formula C5H9N3O2 B556510 5-azidopentanoic Acid CAS No. 79583-98-5

5-azidopentanoic Acid

Cat. No. B556510
Key on ui cas rn: 79583-98-5
M. Wt: 143.14 g/mol
InChI Key: SBZDIRMBQJDCLB-UHFFFAOYSA-N
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Patent
US04378314

Procedure details

A solution of 5-azidovaleronitrile (12.4 g, 0.1 mol) in ethanol (50 ml) was diluted with water (12 ml) and treated with potassium hydroxide (8.4 g, 0.15 mol). The reaction mixture was refluxed for 18 h, cooled to 23° C. and washed with ether. The aqueous solution was acidified with concentrated hydrochloric acid, saturated with sodium chloride and extracted with ethyl acetate. The organic extracts were combined and dried over anhydrous sodium sulfate. The ethyl acetate was evaporated under reduced pressure and the resulting yellow liquid was distilled under high vacuum; bp 104°-6° C./(0.3 mm); 10.8 g; 87%; ir (neat) νmax : 2095 (N3) and 1708 cm-1 (C=O of carboxylic acid; 1Hmr (CDCl3) δ: 11.63 (1H, s, H of carboxylic acid), 3.3 (2H, m, δ-H), 2.4 (2H, m, α-H) and 2.0-1.2 ppm (4H, β -H and γ-H).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6]CC#N)=[N+:2]=[N-:3].[OH-:10].[K+].[CH2:12]([OH:14])[CH3:13]>O>[N:1]([CH2:4][CH2:5][CH2:6][CH2:13][C:12]([OH:10])=[O:14])=[N+:2]=[N-:3] |f:1.2|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
N(=[N+]=[N-])CCCCC#N
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting yellow liquid was distilled under high vacuum

Outcomes

Product
Name
Type
Smiles
N(=[N+]=[N-])CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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